Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. Pyrrole derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate typically involves the reaction of 2-nitrobenzyl bromide with ethyl pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,3-diones.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Ethyl 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carboxylate.
Oxidation: Pyrrole-2,3-diones.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carboxylate: A reduced form of the compound with an amino group instead of a nitro group.
Methyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a pyrrole core substituted with a nitrophenyl group and an ethyl carboxylate moiety. The synthesis typically involves multi-step reactions that include the formation of the pyrrole ring followed by functionalization at the 1-position with the nitrophenyl group.
2.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) Values :
- Against S. aureus: MIC values ranged from 3.12 to 12.5 µg/mL .
- Against E. coli: MIC values were reported between 4.69 to 22.9 µM .
These findings suggest that the compound can be effective in combating infections caused by resistant bacterial strains, which is a growing concern in clinical settings.
2.2 Antifungal Activity
The compound also exhibits antifungal properties, with studies indicating effective inhibition against fungi such as Candida albicans and Aspergillus niger.
- MIC Values :
- For C. albicans: MIC values were noted to be around 16.69 to 78.23 µM .
- For A. niger: Some derivatives showed MIC values as low as 0.078 mg/mL , indicating potent antifungal activity compared to standard treatments like fluconazole.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases, which play critical roles in cell signaling and proliferation.
- Disruption of Cell Membrane Integrity : The compound may interfere with bacterial cell membrane stability, leading to cell lysis.
- DNA Gyrase Inhibition : Some pyrrole derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
4. Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- A study demonstrated that this compound showed a promising profile as an antibacterial agent when tested against multi-drug resistant strains .
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
Ethyl 1-[(2-nitrophenyl)...] | Antibacterial | 3.12 - 12.5 |
Ethyl 1-[(2-nitrophenyl)...] | Antifungal | 16.69 - 78.23 |
5. Conclusion
This compound exhibits significant antimicrobial and antifungal activities, making it a candidate for further development in pharmacology. Its mechanisms of action highlight its potential as a therapeutic agent against resistant microbial strains, warranting additional research into its efficacy and safety profiles in clinical applications.
Properties
CAS No. |
143879-96-3 |
---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 1-[(2-nitrophenyl)methyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-2-20-14(17)13-8-5-9-15(13)10-11-6-3-4-7-12(11)16(18)19/h3-9H,2,10H2,1H3 |
InChI Key |
AWOXJGPVRFMBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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